molecular formula C13H21NO B13334940 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol

2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol

Cat. No.: B13334940
M. Wt: 207.31 g/mol
InChI Key: QPUXCDMHESQRSR-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a butanol backbone with a 3,4-dimethylphenylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol: Similar structure with an ethan-1-ol backbone instead of butan-1-ol.

    4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Features a similar aromatic ring with different substituents.

Uniqueness

2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its butanol backbone and dimethylphenylmethylamino substituent make it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)11(3)7-12/h5-7,13-15H,4,8-9H2,1-3H3

InChI Key

QPUXCDMHESQRSR-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)C)C

Origin of Product

United States

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